molecular formula C12H14F2N2 B14890657 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile

Cat. No.: B14890657
M. Wt: 224.25 g/mol
InChI Key: LTCUGWAVOCYJGF-UHFFFAOYSA-N
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Description

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C12H14F2N2 It is characterized by the presence of a difluorobenzyl group, a methylamino group, and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile typically involves the reaction of 2,4-difluorobenzylamine with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with a butanenitrile derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the difluorobenzyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H14F2N2

Molecular Weight

224.25 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)methyl-methylamino]butanenitrile

InChI

InChI=1S/C12H14F2N2/c1-9(5-6-15)16(2)8-10-3-4-11(13)7-12(10)14/h3-4,7,9H,5,8H2,1-2H3

InChI Key

LTCUGWAVOCYJGF-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)N(C)CC1=C(C=C(C=C1)F)F

Origin of Product

United States

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